molecular formula C11H15N3O2 B2504973 N-[4-(Hydrazinocarbonyl)phenyl]butanamide CAS No. 315670-16-7

N-[4-(Hydrazinocarbonyl)phenyl]butanamide

Cat. No.: B2504973
CAS No.: 315670-16-7
M. Wt: 221.26
InChI Key: RJKMRXKKRPJLJK-UHFFFAOYSA-N
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Description

N-[4-(Hydrazinocarbonyl)phenyl]butanamide is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(hydrazinecarbonyl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-2-3-10(15)13-9-6-4-8(5-7-9)11(16)14-12/h4-7H,2-3,12H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJKMRXKKRPJLJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 4 Hydrazinocarbonyl Phenyl Butanamide

Direct Synthesis Strategies for N-[4-(Hydrazinocarbonyl)phenyl]butanamide

The synthesis of this compound is typically achieved through straightforward and well-established chemical reactions. The two primary routes involve the formation of the acyl hydrazide from a carboxylic acid derivative or the formation of the butanamide linkage on a pre-existing hydrazide structure.

Acyl Hydrazide Formation from Carboxylic Acid Derivatives

The most common and direct method for synthesizing this compound involves the reaction of a 4-butyramidobenzoic acid derivative, typically an ester such as methyl 4-butyramidobenzoate, with hydrazine (B178648) hydrate (B1144303). This nucleophilic acyl substitution reaction is a standard procedure for the preparation of acyl hydrazides.

The process generally involves refluxing the ester with an excess of hydrazine hydrate in a suitable alcoholic solvent, such as ethanol (B145695) or methanol. The reaction proceeds to completion, often yielding the desired product in high purity after cooling and filtration. The simplicity of this method, along with the ready availability of the starting materials, makes it a preferred route for laboratory-scale synthesis.

Amide Bond Formation Reactions

An alternative synthetic strategy involves forming the butanamide bond as the final key step. This approach starts with a commercially available precursor, 4-aminobenzohydrazide (B1664622). In this method, the amino group of 4-aminobenzohydrazide is acylated using butanoyl chloride or butyric anhydride (B1165640).

This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid or butyric acid byproduct. The choice of solvent can vary, with dichloromethane (B109758) or tetrahydrofuran (B95107) being common options. This route offers flexibility, especially when a variety of N-acyl derivatives are desired from a common 4-aminobenzohydrazide starting material. Conventional methods for amide bond formation often proceed through an activated carboxylic acid. researchgate.net

Advanced Synthetic Approaches and Atom Economy in this compound Synthesis

In the context of green chemistry, the efficiency of a synthetic route is often evaluated by its atom economy, which seeks to maximize the incorporation of starting materials into the final product. nih.gov Both of the primary synthesis methods for this compound can be assessed from this perspective.

The acyl hydrazide formation from an ester and hydrazine is generally considered to have good atom economy. The main byproduct is a small alcohol molecule (e.g., methanol), which results in a high percentage of the atoms from the reactants being incorporated into the desired product.

The amide bond formation route using butanoyl chloride and 4-aminobenzohydrazide has a slightly lower atom economy due to the formation of a stoichiometric amount of hydrochloride salt as a byproduct, which needs to be neutralized by a base. Using butyric anhydride offers better atom economy than the acid chloride, with butyric acid being the only byproduct.

Modern synthetic chemistry aims to develop more sustainable processes. While specific advanced methods like one-pot syntheses or catalytic approaches for this compound are not extensively documented in readily available literature, the principles of green chemistry would favor reaction conditions that minimize solvent use, reduce energy consumption, and utilize catalytic rather than stoichiometric reagents. primescholars.com

Chemical Derivatization via the Hydrazinocarbonyl Moiety

The hydrazinocarbonyl group of this compound is a highly reactive functional group, making the compound a valuable intermediate for synthesizing more complex molecules, particularly those containing heterocyclic rings.

Formation of Hydrazones through Condensation Reactions with Carbonyl Compounds

The terminal nitrogen atom of the hydrazide is nucleophilic and readily reacts with the electrophilic carbon of aldehydes and ketones in a condensation reaction to form hydrazones. wikipedia.orgresearchgate.net This reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. nih.gov

This transformation is robust and high-yielding, allowing for the synthesis of a diverse library of N-[4-(N'-arylidenehydrazinocarbonyl)phenyl]butanamide derivatives. The properties of the resulting hydrazone can be systematically modified by varying the structure of the reacting aldehyde or ketone.

Table 1: Examples of Hydrazone Derivatives from this compound

Carbonyl Compound Resulting Hydrazone Structure
Benzaldehyde N'-Benzylidene-N-[4-(hydrazinocarbonyl)phenyl]butanamide
4-Chlorobenzaldehyde N'-(4-Chlorobenzylidene)-N-[4-(hydrazinocarbonyl)phenyl]butanamide
Acetophenone N'-(1-Phenylethylidene)-N-[4-(hydrazinocarbonyl)phenyl]butanamide

Cyclization Reactions to Form Heterocyclic Systems Utilizing the Hydrazinocarbonyl Group

The hydrazinocarbonyl moiety is a key precursor for the construction of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.gov These reactions typically involve the reaction of this compound with a reagent that provides the remaining atoms needed to form the ring, followed by a cyclodehydration step.

1,3,4-Oxadiazoles: These can be synthesized by reacting the acyl hydrazide with a carboxylic acid derivative (such as an acid chloride or anhydride) to form a diacylhydrazine intermediate, which is then cyclized using a dehydrating agent like phosphorus oxychloride or thionyl chloride. nih.govijper.org Alternatively, direct reaction with orthoesters can also yield 1,3,4-oxadiazoles.

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various routes. mdpi.com One common method involves the reaction of the acyl hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. raco.cat This intermediate can then be cyclized in the presence of a base to afford the corresponding triazole-thiol.

These cyclization reactions significantly expand the synthetic utility of this compound, providing access to a wide range of heterocyclic structures that are of interest in medicinal chemistry and materials science. frontiersin.orgnih.gov

Table 2: Heterocyclic Systems Derived from this compound

Reagent(s) Resulting Heterocyclic System
Acetic Anhydride, then POCl₃ 2-Methyl-5-(4-butyramidophenyl)-1,3,4-oxadiazole
Phenyl isothiocyanate, then base 5-(4-Butyramidophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Synthesis of Thiadiazole Derivatives

The hydrazide functional group in this compound is a key synthon for the construction of 1,3,4-thiadiazole (B1197879) rings. A common and effective method for this transformation is the reaction of the hydrazide with a source of carbon and sulfur, followed by cyclization.

One established route involves the reaction of an acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521), to form a dithiocarbazate salt. Subsequent heating of this intermediate in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride leads to the formation of the corresponding 5-substituted-1,3,4-thiadiazole-2-thiol. The thiol can then be further functionalized if desired.

Alternatively, this compound can be reacted with various isothiocyanates. This reaction initially forms a thiosemicarbazide intermediate, which can then undergo cyclodehydration to yield 2-amino-1,3,4-thiadiazole (B1665364) derivatives. The cyclization can be promoted by reagents such as phosphorus oxychloride or strong acids.

A general scheme for the synthesis of 1,3,4-thiadiazole derivatives from a substituted phenylhydrazide is presented below:

General Reaction Scheme:

Route A: Reaction with Carbon Disulfide

Reagents: 1. CS₂, KOH; 2. H₂SO₄ or POCl₃

Product: 5-(4-butanamidophenyl)-1,3,4-thiadiazole-2-thiol

Route B: Reaction with Isothiocyanates (R-NCS)

Reagents: R-NCS, then a cyclizing agent (e.g., POCl₃)

Product: N-[4-(5-(R-amino)-1,3,4-thiadiazol-2-yl)phenyl]butanamide

Reactant 1Reagent(s)Product ClassReference
Aromatic HydrazideCarbon Disulfide, KOH, then H₂SO₄5-Aryl-1,3,4-thiadiazole-2-thiol nih.gov
Aromatic HydrazideAryl Isothiocyanate, POCl₃2-(Arylamino)-5-aryl-1,3,4-thiadiazole nih.gov
Synthesis of Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives from this compound can also be achieved through several synthetic pathways that utilize the reactivity of the hydrazide group.

A prevalent method involves the initial conversion of the hydrazide to a thiosemicarbazide by reacting it with an isothiocyanate, similar to the first step in one of the thiadiazole syntheses. However, for the formation of triazoles, the subsequent cyclization of the thiosemicarbazide is carried out in the presence of a base, such as sodium hydroxide or sodium ethoxide. This basic condition favors the intramolecular cyclization to form a 5-substituted-4-aryl-3-thioxo-1,2,4-triazole.

Another approach is the reaction of this compound with orthoesters in the presence of an acid catalyst. This reaction leads to the formation of a diacylhydrazine intermediate which, upon heating, cyclizes to form a 3,5-disubstituted-1,2,4-triazole.

General Reaction Scheme:

Route A: From Thiosemicarbazide Intermediate

Reagents: 1. R-NCS; 2. NaOH or NaOEt

Product: 4-Aryl-5-substituted-4H-1,2,4-triazole-3-thiol

Route B: Reaction with Orthoesters

Reagents: HC(OR)₃, acid catalyst, heat

Product: 3-Aryl-1,2,4-triazole

Reactant 1Reagent(s)Product ClassReference
Aromatic HydrazideAryl Isothiocyanate, NaOH4-Aryl-5-substituted-4H-1,2,4-triazole-3-thiol mdpi.com
Aromatic HydrazideFormamide3,5-Disubstituted-1,2,4-triazole organic-chemistry.org
Synthesis of Oxadiazole Derivatives

The 1,3,4-oxadiazole (B1194373) ring system can be readily synthesized from this compound through cyclodehydration reactions. nih.gov

A widely used method is the reaction of the hydrazide with a carboxylic acid or an acid chloride in the presence of a dehydrating agent. Common dehydrating agents for this transformation include phosphorus oxychloride, thionyl chloride, or polyphosphoric acid. nih.gov The reaction proceeds through the formation of a diacylhydrazine intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to afford the 2,5-disubstituted-1,3,4-oxadiazole.

Alternatively, oxidative cyclization of hydrazones, which can be formed by the condensation of this compound with various aldehydes, provides another route to 1,3,4-oxadiazoles. Reagents such as bromine in acetic acid or chloramine-T can be employed for this oxidative cyclization. nih.gov

General Reaction Scheme:

Route A: Reaction with Acid Chlorides/Carboxylic Acids

Reagents: R-COCl or R-COOH, POCl₃

Product: 2,5-Disubstituted-1,3,4-oxadiazole

Route B: Oxidative Cyclization of Hydrazones

Reagents: 1. R-CHO; 2. Br₂/AcOH or Chloramine-T

Product: 2,5-Disubstituted-1,3,4-oxadiazole

Reactant 1Reagent(s)Product ClassReference
Aromatic HydrazideAromatic Acid Chloride, POCl₃2,5-Diaryl-1,3,4-oxadiazole nih.gov
Aromatic HydrazoneBromine, Acetic Acid2,5-Disubstituted-1,3,4-oxadiazole nih.gov
Synthesis of Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives from this compound typically involves the reaction of the hydrazide with a 1,3-dicarbonyl compound or a molecule with an equivalent reactive two-carbon unit. chemmethod.comdergipark.org.tr

A classic approach is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, such as an acetylacetone (B45752) or a β-ketoester. The reaction is usually carried out in an acidic or alcoholic medium and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.

Another method involves the reaction of hydrazides with α,β-unsaturated ketones (chalcones). This reaction can lead to the formation of pyrazoline intermediates, which can then be oxidized to the corresponding pyrazoles. nih.gov

General Reaction Scheme:

Route A: Knorr Pyrazole Synthesis

Reagents: 1,3-Diketone (e.g., acetylacetone), acid catalyst

Product: 1-Aryl-3,5-dimethyl-1H-pyrazole

Route B: From Hydrazones

Reagents: Hydrazone formation followed by Vilsmeier-Haack reaction (POCl₃/DMF)

Product: 1-Aryl-4-formylpyrazole

Reactant 1Reagent(s)Product ClassReference
Aromatic Hydrazide1,3-Diketone, Acetic Acid1-Aryl-3,5-disubstituted-pyrazole nih.gov
Aromatic HydrazonePOCl₃, DMF1-Aryl-4-formylpyrazole chemmethod.com

Other Functional Group Transformations and Linkages

Beyond the synthesis of heterocyclic compounds through the hydrazide moiety, the this compound molecule possesses other functional groups that can undergo chemical transformations.

The butanamide functional group, for instance, can be subjected to hydrolysis under acidic or basic conditions to yield 4-aminobenzoic acid hydrazide and butanoic acid. This transformation could be useful for modifying the solubility or for further derivatization at the newly formed primary amine.

The secondary amide N-H proton of the butanamide can potentially be deprotonated with a strong base, and the resulting anion could be alkylated or acylated, although such reactions might compete with reactions at the more acidic hydrazide protons.

Furthermore, the aromatic phenyl ring is susceptible to electrophilic aromatic substitution reactions. The directing effects of the butanamide and hydrazinocarbonyl substituents would influence the position of substitution. The butanamide group is generally an ortho-, para-director, while the hydrazinocarbonyl group's directing effect would be more complex.

Reactivity and Mechanistic Investigations of N 4 Hydrazinocarbonyl Phenyl Butanamide

Reactivity of the Hydrazinocarbonyl Moiety

The hydrazinocarbonyl group (-CONHNH₂) is a critical determinant of the molecule's reactivity, capable of engaging in a variety of chemical transformations. Its behavior is characterized by a rich interplay of nucleophilic and electrophilic properties, as well as the potential for tautomeric equilibria.

Nucleophilic and Electrophilic Interactions

The hydrazinocarbonyl moiety possesses both nucleophilic and electrophilic centers, allowing it to react with a diverse range of chemical species. The terminal nitrogen atom of the hydrazine (B178648) group (NH₂) is inherently nucleophilic due to the presence of a lone pair of electrons. This nucleophilicity allows for reactions with various electrophiles.

Conversely, the carbonyl carbon of the hydrazinocarbonyl group is electrophilic. This electrophilicity is a consequence of the polarization of the carbon-oxygen double bond, which renders the carbon atom susceptible to attack by nucleophiles.

Studies on analogous N'-acyl-N-phenylhydrazines have shed light on the reactivity of this functional group. These compounds are known to undergo oxidation, a process that can be initiated by the oxidation products of developing agents in photographic systems. This suggests that the hydrazinocarbonyl moiety in N-[4-(Hydrazinocarbonyl)phenyl]butanamide could also be susceptible to oxidation, potentially leading to the formation of reactive intermediates. tandfonline.com The "hydrazine effect" observed with N'-acyl-N-phenylhydrazines is attributed to the formation of a potent nucleating agent, phenyldiazene, following oxidation and subsequent base-catalyzed hydrolysis of the N'-acyl group. tandfonline.com This highlights the dual nature of the moiety, where it can be initially oxidized (acting as a reductant) and then participate in further reactions.

Reactivity of the Butanamide Linkage

The butanamide linkage (-NHCO(CH₂)₂CH₃) is another key reactive site within the this compound molecule. This amide bond is susceptible to hydrolysis, a reaction that involves the cleavage of the bond with the addition of a water molecule. This process can be catalyzed by either acids or bases.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. The stability of the butanamide linkage is influenced by the electronic properties of the phenyl ring to which it is attached.

Intramolecular and Intermolecular Reactions

The spatial arrangement of the functional groups in this compound allows for the possibility of both intramolecular and intermolecular reactions.

Intramolecular Reactions: Intramolecular reactions involve the interaction of different parts of the same molecule. A potential intramolecular reaction for this compound is cyclization. For example, under appropriate conditions, the nucleophilic terminal nitrogen of the hydrazinocarbonyl moiety could attack the electrophilic carbonyl carbon of the butanamide linkage, or vice versa, leading to the formation of a heterocyclic ring system. The feasibility of such a cyclization would depend on the conformational flexibility of the molecule and the reaction conditions.

The presence of intramolecular hydrogen bonds can significantly influence the conformation and reactivity of the molecule. Studies on ortho-(4-tolylsulfonamido)benzamides have shown the presence of intramolecular hydrogen bonding between the carbonyl oxygen and the sulfonamide hydrogen, leading to the formation of a stable six-membered ring. mdpi.com While the structure of this compound is different, the potential for intramolecular hydrogen bonding between the hydrazinocarbonyl and butanamide groups, or involving the phenyl ring, should be considered as a factor that could pre-organize the molecule for specific intramolecular reactions. For instance, an N-H···O=C hydrogen bond between the two side chains could occur.

Intermolecular Reactions: Intermolecular reactions occur between two or more molecules. This compound can participate in various intermolecular reactions, such as hydrogen bonding and condensation reactions. The N-H protons of both the hydrazinocarbonyl and butanamide groups can act as hydrogen bond donors, while the carbonyl oxygens can act as hydrogen bond acceptors. These intermolecular hydrogen bonds can lead to the formation of dimers or larger aggregates in the solid state or in non-polar solvents.

Furthermore, the nucleophilic hydrazinocarbonyl group of one molecule could react with an electrophilic site on another molecule, leading to the formation of larger oligomeric or polymeric structures under specific conditions.

Reaction TypeDescriptionPotential Reactants/Products
Intramolecular Cyclization Reaction between two functional groups within the same molecule.Formation of heterocyclic rings.
Intermolecular Hydrogen Bonding Non-covalent interaction between molecules.Dimerization or formation of extended networks.
Intermolecular Condensation Reaction between two molecules with the elimination of a small molecule (e.g., water).Formation of larger oligomeric or polymeric structures.

Computational and Theoretical Chemistry Studies of N 4 Hydrazinocarbonyl Phenyl Butanamide and Its Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. nih.gov This technique is instrumental in drug discovery for identifying potential drug candidates by simulating the interaction between a ligand and the active site of a target protein. nih.govmdpi.com For analogues of N-[4-(Hydrazinocarbonyl)phenyl]butanamide, docking studies have been employed to elucidate their binding mechanisms against various enzymatic targets. researchgate.netmdpi.com

Molecular docking simulations predict the conformation of a ligand within the binding pocket of a target protein. mdpi.com The process involves sampling a wide range of possible ligand conformations and orientations and scoring them based on their binding affinity. scispace.com For example, in studies involving similar butanamide derivatives targeting enzymes like tyrosinase or phosphoinositide 3-kinases (PI3Kα), docking successfully identified the most stable binding poses. researchgate.netmdpi.com These simulations reveal which amino acid residues in the active site are critical for interaction. In studies on related N-(aryl)-benzamide compounds, docking simulations showed that residues such as His244, Asn260, and His85 are major interacting residues within the binding site of tyrosinase. researchgate.net The conformation with the highest binding affinity, often quantified by a docking score or binding energy value (e.g., -7.90 kcal/mol), is selected as the most probable binding mode. researchgate.net

The stability of a ligand-protein complex is governed by a network of non-covalent interactions. Docking analysis provides detailed insights into these forces, which are critical for molecular recognition. scispace.com

Hydrogen Bonding: These are crucial for the specificity of ligand binding. For instance, the amide and hydrazinocarbonyl groups in this compound are potential hydrogen bond donors and acceptors. Docking studies on analogous compounds frequently show hydrogen bonds forming between the ligand and key active site residues like Thr766 and Asp776 in receptors such as the epidermal growth factor receptor (EGFR). nih.gov

π-π Stacking: The aromatic phenyl ring can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan through π-π stacking, further anchoring the ligand in the active site.

Interactive Table: Common Non-Covalent Interactions in Ligand-Target Binding Use the filter to select an interaction type and view its typical characteristics.

Interaction TypeInteracting Groups (Ligand)Interacting Groups (Protein)Typical Distance (Å)
Hydrogen Bonding-NH, -C=O-OH, -NH2, -C=O (backbone)2.5 - 3.5
Hydrophobic ContactsPhenyl ring, Alkyl chainAlanine, Valine, Leucine, Isoleucine3.0 - 4.0
π-π StackingPhenyl ringPhenylalanine, Tyrosine, Tryptophan3.5 - 7.0

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.gov MD simulations are used to validate docking results and assess the stability of the predicted ligand-protein interactions. nih.govnih.gov By simulating the movements of atoms and molecules, MD can confirm whether a ligand remains stably bound within the active site. Key metrics such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are analyzed. nih.gov A stable RMSD value for the ligand over the simulation period (e.g., 100 nanoseconds) suggests that the docking pose is reliable and the complex is stable. nih.gov This approach has been used to confirm the stability of complexes involving phytochemicals and their target proteins, providing a deeper understanding of the dynamic behavior of the interaction. nih.govnih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.netscispace.com These methods are used to optimize the molecular geometry, determine charge distribution, and predict reactivity. researchgate.net For analogues of this compound, DFT calculations help in understanding the molecule's intrinsic properties.

Key parameters derived from DFT studies include:

Optimized Molecular Geometry: DFT is used to find the most stable three-dimensional structure of the molecule by calculating bond lengths and angles. researchgate.net

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is crucial for predicting how the molecule will interact with biological targets.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to understand charge transfer interactions within the molecule. researchgate.netsemanticscholar.org

Interactive Table: Properties Investigated by Quantum Chemical Calculations Select a property from the dropdown to see its significance.

Calculated PropertyMethodSignificance
Optimized GeometryDFT (e.g., B3LYP/6-311++G(d,p))Predicts the most stable 3D structure, bond lengths, and angles. researchgate.net
HOMO-LUMO Energy GapDFTIndicates chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP)DFTIdentifies reactive sites for electrophilic and nucleophilic attack. researchgate.net
Natural Bond Orbital (NBO)DFTAnalyzes intramolecular charge transfer and orbital interactions. researchgate.netsemanticscholar.org
Vibrational FrequenciesDFTPredicts infrared and Raman spectra for comparison with experimental data. researchgate.net

In Silico Prediction of Potential Biological Activities and Interaction Profiles

In silico tools are widely used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) and potential biological activities of new chemical entities before they are synthesized. mdpi.comjonuns.com This approach reduces the time and cost associated with drug development. mdpi.com For this compound analogues, various computational models can be used to generate a profile of their drug-likeness and potential bioactivities. mdpi.comresearchgate.net For example, studies on N-phenylbenzamide derivatives predicted their absorption and distribution properties, noting that their hydrophilic nature, due to amide and amino groups, affects their concentration in plasma versus tissue. mdpi.com Similarly, for other benzamide (B126) derivatives, computational tools have predicted excellent intestinal absorption but also potential hepatotoxicity for some structures. mdpi.com These predictions are based on the molecule's structure and physicochemical properties, such as LogP (lipophilicity) and molecular weight. jonuns.com

Interactive Table: Predicted ADMET Properties for Phenylbutanamide Analogues This table shows representative data for analogous compounds, illustrating the types of predictions made.

PropertyPredicted Value/OutcomeSignificance
Absorption
Intestinal AbsorptionHigh (e.g., >90%)Indicates good potential for oral bioavailability. mdpi.com
Caco-2 PermeabilityVariablePredicts absorption across the intestinal wall. mdpi.com
Distribution
BBB PermeabilityGoodPredicts the ability to cross the blood-brain barrier. mdpi.com
Volume of DistributionLow (e.g., < -0.15 log L/kg)Suggests higher concentration in plasma than in tissues. mdpi.com
Metabolism
CYP450 InhibitionVariablePredicts potential for drug-drug interactions.
Toxicity
AMES ToxicityNonePredicts mutagenic potential. mdpi.com
CardiotoxicityNonePredicts potential for adverse cardiac effects. mdpi.com
HepatotoxicityPossiblePredicts potential for liver damage. mdpi.com

Structure Activity Relationship Sar Studies of N 4 Hydrazinocarbonyl Phenyl Butanamide Analogues

Systematic Chemical Modifications of the Butanamide Chain and their Impact on Activity

Systematic modifications of the butanamide chain in analogues of N-[4-(Hydrazinocarbonyl)phenyl]butanamide have revealed that the length and structure of this aliphatic chain are critical for potent HDAC inhibitory activity. Studies on related benzoylhydrazide scaffolds, which share the core hydrazide feature, have demonstrated that a short, linear aliphatic chain is often optimal for activity.

For instance, in a series of benzoylhydrazide-based HDAC inhibitors, a 4-carbon linear aliphatic chain (as in a butanamide) was found to be nearly optimal for HDAC inhibition. Any alterations to the chain length, either by increasing or decreasing it, or by introducing branching, led to a reduction in the potency of HDAC inhibition. This suggests that the butanamide chain in this compound likely plays a significant role in positioning the molecule correctly within the tubular active site of the HDAC enzyme.

The following interactive table summarizes the impact of butanamide chain modifications on HDAC inhibition, based on findings from analogous compound series.

Modification of Aliphatic Chain Effect on HDAC Inhibition
Decrease in chain lengthReduced potency
Increase in chain lengthReduced potency
Introduction of branchingReduced potency
Optimal length4-carbon linear chain

These findings underscore the importance of the butanamide chain's length and linearity for effective interaction with the HDAC enzyme.

Substituent Effects on the Phenyl Ring and their Influence on Biological Interactions

The phenyl ring in this compound serves as a central scaffold and its substitution pattern significantly influences the biological activity of the analogues. The electronic and steric properties of substituents on the phenyl ring can modulate the molecule's interaction with the HDAC active site. minia.edu.eg

In studies of related HDAC inhibitors with a benzamide (B126) or benzoylhydrazide core, the presence and position of substituents on the phenyl ring have been shown to be critical for potency and selectivity. For example, in one series of benzoylhydrazide inhibitors, a relatively bulky substituent at the para position of the phenyl ring (relative to the carbonyl group) was found to be crucial for HDAC inhibition. nih.gov This suggests that the phenyl ring and its substituents are likely involved in key interactions with the amino acid residues at the rim of the HDAC active site.

The nature of the substituent also plays a role. Electron-donating groups can increase the electron density of the aromatic ring, potentially enhancing π-π stacking interactions with aromatic residues in the enzyme's active site. ucsb.edu Conversely, electron-withdrawing groups can alter the electrostatic potential of the molecule, which may also influence binding affinity.

The table below illustrates the general effects of phenyl ring substitution on the activity of analogous HDAC inhibitors.

Position of Substituent Nature of Substituent General Impact on Activity
paraBulky groupsOften critical for potent inhibition
paraElectron-donating groupsCan enhance activity
metaVariousVariable effects
orthoVariousCan introduce steric hindrance, often reducing activity

These observations highlight that the phenyl ring is not merely a passive linker but an active participant in the molecular recognition process, and its substitution is a key determinant of the biological activity of this compound analogues.

Variations at the Hydrazinocarbonyl Group and their Functional Consequences

The hydrazinocarbonyl group (-CO-NH-NH2) in this compound is a crucial functional group, acting as a zinc-binding group (ZBG) in the context of HDAC inhibition. The hydrazide moiety is capable of chelating the catalytic zinc ion in the active site of HDACs, which is a hallmark of many HDAC inhibitors. nih.gov The nitrogen atoms and the carbonyl oxygen of the hydrazide can coordinate with the zinc ion, effectively blocking the enzyme's catalytic activity. nih.gov

SAR studies on related hydrazide and hydrazone derivatives have shown that modifications to this group can have profound effects on inhibitory potency. nih.govresearchgate.netresearchgate.netnih.gov For instance, the replacement of the hydrazide with other zinc-binding groups, such as a hydroxamic acid, can lead to changes in potency and selectivity profile across different HDAC isoforms. nih.gov

Within the hydrazinocarbonyl moiety itself, substitutions on the terminal nitrogen can alter the zinc-chelating ability and introduce new interactions with the enzyme. The presence of the N-H protons is also important for forming hydrogen bonds with residues in the active site, further stabilizing the enzyme-inhibitor complex. The tripartite structure of a central -C(O)-NH-NH- unit is considered important for HDAC inhibition in related scaffolds. nih.gov

The functional consequences of variations at this group are summarized in the following table.

Modification Functional Consequence
Substitution on terminal nitrogenCan alter zinc-binding affinity and introduce new interactions
Replacement with other ZBGsCan change potency and HDAC isoform selectivity
Removal of N-H protonsMay disrupt key hydrogen bonding interactions

The integrity and specific chemical nature of the hydrazinocarbonyl group are therefore paramount for the biological function of this compound and its analogues as HDAC inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfigshare.comresearchgate.net For analogues of this compound, QSAR studies can provide predictive insights into how different structural modifications will affect their HDAC inhibitory activity.

In the context of HDAC inhibitors, QSAR models have been developed for various structural classes, including those with benzamide and hydroxamic acid scaffolds. nih.govresearchgate.net These models typically use a range of molecular descriptors, which are numerical representations of the physicochemical, topological, and electronic properties of the molecules.

Commonly used descriptors in QSAR studies of HDAC inhibitors include:

Steric descriptors: Molecular volume, surface area, and shape indices.

Electronic descriptors: Partial charges, dipole moment, and frontier molecular orbital energies.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

Topological descriptors: Connectivity indices that describe the branching and complexity of the molecular structure.

A typical QSAR study involves the following steps:

Data Set Preparation: A series of this compound analogues with their experimentally determined HDAC inhibitory activities (e.g., IC50 values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each analogue.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

The resulting QSAR models can be used to predict the activity of newly designed analogues before their synthesis, thereby guiding the drug discovery process and prioritizing the synthesis of the most promising compounds. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful tool in ligand-based drug design, used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. semanticscholar.orgajol.infonih.govnih.govnih.gov For this compound analogues as HDAC inhibitors, a pharmacophore model would typically consist of features representing the key interaction points with the HDAC active site. ajol.infonih.gov

Based on the known structure of HDAC inhibitors, a pharmacophore model for this class of compounds generally includes: nih.govresearchgate.net

A Zinc-Binding Group (ZBG) feature: Representing the hydrazinocarbonyl moiety that interacts with the catalytic zinc ion.

A Hydrophobic Cap feature: Corresponding to the phenylbutanamide portion of the molecule that occupies a hydrophobic region on the enzyme surface.

Hydrogen Bond Donor/Acceptor features: Representing specific atoms that can form hydrogen bonds with amino acid residues in the active site.

An Aromatic feature: Representing the phenyl ring, which can engage in π-π stacking or other aromatic interactions.

The process of ligand-based pharmacophore modeling for this compound analogues would involve:

Selection of a training set: A diverse set of active analogues is chosen.

Conformational analysis: The possible 3D conformations of each molecule in the training set are generated.

Pharmacophore generation: A computational algorithm identifies the common chemical features and their spatial arrangement that are shared by the active molecules.

Model validation: The generated pharmacophore model is validated by its ability to distinguish between active and inactive compounds.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophoric features, thus identifying potential new HDAC inhibitors with diverse chemical scaffolds. semanticscholar.orgajol.info This approach is a cornerstone of modern drug discovery, enabling the efficient exploration of chemical space for new therapeutic agents.

Investigation of Biological Mechanisms of Action in Vitro and Non Clinical Models

Q & A

Basic: What established synthetic routes are used for N-[4-(Hydrazinocarbonyl)phenyl]butanamide, and what challenges arise during synthesis?

Methodological Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: Preparation of the hydrazinocarbonyl-substituted phenyl intermediate via coupling reactions (e.g., hydrazine treatment of a carboxylic acid derivative).
  • Step 2: Amidation of the intermediate with butanoyl chloride under controlled pH and temperature to form the final compound .
    Key Challenges:
  • Purification of intermediates due to side reactions (e.g., over-alkylation).
  • Sensitivity of the hydrazine group to oxidation, requiring inert atmospheres .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Confirms the presence of the hydrazinocarbonyl group (δ ~9-10 ppm for NH protons) and butanamide backbone .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% is standard for biological assays) .
  • Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]+ peak at m/z 263.3) .

Advanced: How does the hydrazinocarbonyl group influence biological target interactions compared to other substituents?

Mechanistic Insights:
The hydrazinocarbonyl group acts as a hydrogen bond donor/acceptor, enhancing binding to enzymes like leukotriene A-4 hydrolase (anti-inflammatory target) or kinases involved in tumor proliferation .
Comparative Data:

Substituent Biological Activity Key Target
HydrazinocarbonylAntitumor, anti-inflammatoryLeukotriene A-4 hydrolase
TetrazoleAntibacterialBacterial topoisomerase
MorpholineEnzyme inhibition (e.g., kinases)PI3K/AKT pathway

Design Tip: Use molecular docking simulations to predict binding affinity differences between substituents .

Advanced: How can researchers resolve contradictions in reported biological activities across structural analogs?

Methodological Approach:

  • Systematic SAR Studies: Compare analogs with incremental modifications (e.g., replacing hydrazinocarbonyl with tetrazole or morpholine) using standardized assays (e.g., IC₅₀ measurements in cancer cell lines) .
  • Data Normalization: Account for variables like assay conditions (pH, cell line origin) and purity thresholds .
    Example: A study found that bicyclic analogs (e.g., 3,4-diazabicyclo derivatives) showed 10× higher antitumor activity than linear-chain analogs due to improved target engagement .

Advanced: What computational strategies optimize the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME to assess solubility (LogP <3 recommended) and cytochrome P450 interactions .
  • Density Functional Theory (DFT): Calculate electron distribution to identify reactive sites for prodrug design (e.g., masking the hydrazine group to improve stability) .
    Case Study: Modifying the butanamide chain length improved metabolic stability in rat liver microsome assays .

Basic: What in vitro assays are recommended for preliminary biological screening?

Methodological Answer:

  • Antitumor Activity: MTT assay in HeLa or MCF-7 cell lines (IC₅₀ <10 µM considered promising) .
  • Enzyme Inhibition: Fluorescence-based assays (e.g., leukotriene A-4 hydrolase inhibition at 1–100 µM concentrations) .
  • Cytotoxicity Control: Use non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Advanced: How can structural modifications enhance selectivity for specific biological targets?

Design Strategies:

  • Bioisosteric Replacement: Substitute hydrazinocarbonyl with tetrazole (retains H-bonding while improving metabolic stability) .
  • Backbone Optimization: Shorten the butanamide chain to reduce off-target interactions (e.g., 2-carbon chains showed lower hepatotoxicity in murine models) .
    Data-Driven Example: Adding a sulfonyl group (as in ) increased kinase selectivity by 50% due to steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.